molecular formula C4H10N2O2S B188246 3-Hydrazinyltetrahydrothiophene 1,1-dioxide CAS No. 3448-12-2

3-Hydrazinyltetrahydrothiophene 1,1-dioxide

Cat. No.: B188246
CAS No.: 3448-12-2
M. Wt: 150.2 g/mol
InChI Key: DBBOTJJFLMUEIN-UHFFFAOYSA-N
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Description

3-Hydrazinyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C₄H₁₀N₂O₂S It is a derivative of tetrahydrothiophene, featuring a hydrazine group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinyltetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene derivatives. One common method involves the oxidation of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst to form tetrahydrothiophene 1,1-dioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazinyltetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The sulfone group can participate in redox reactions, affecting cellular redox balance and signaling pathways. These interactions can result in the modulation of biological processes and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Substituted Thietane-1,1-Dioxides: These compounds share a similar core structure but differ in the substituents attached to the thietane ring.

    Benzo[b]thiophene-1,1-Dioxides: These compounds have a fused benzene ring, providing different chemical properties and reactivity.

Uniqueness

3-Hydrazinyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydrazine group and a sulfone group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development .

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-6-4-1-2-9(7,8)3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOTJJFLMUEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956010
Record name 3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3448-12-2
Record name (Tetrahydro-1,1-dioxido-3-thienyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3448-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-3-thienyl)hydrazine S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003448122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-3-thienyl)hydrazine S,S-dioxide
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